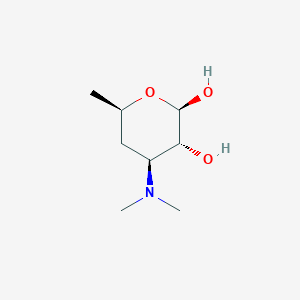

beta-D-Desosamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of D-Desosamine involves the coupling of ®-4-nitro-2-butanol and glyoxal mediated by cesium carbonate, which affords in crystalline form 3-nitro-3,4,6-trideoxy-α-D-glucose, a nitro sugar stereochemically homologous to D-desosamine .Molecular Structure Analysis

Beta-D-Desosamine has a molecular formula of C8H17NO3 . Its IUPAC name is (2R,3R,4S,6R)-4-(dimethylamino)-6-methyloxane-2,3-diol . The InChIKey is ZOYWWAGVGBSJDL-ULAWRXDQSA-N .Chemical Reactions Analysis

The key step in the synthesis of D-desosamine and its analogs is the chromatography-free procedure for the coupling of chiral nitrobutanols with glyoxal to give pure 3-nitro sugars by crystallization .Physical And Chemical Properties Analysis

This compound has a molecular weight of 175.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 175.12084340 g/mol .Wissenschaftliche Forschungsanwendungen

Three-Dimensional Structure of DesVI

DesVI, a key enzyme in the biosynthesis of dTDP-desosamine, plays a crucial role in the biological activity of macrolide antibiotics like erythromycin. The enzyme's structural analysis provides insights into its mechanism and serves as a model for a new family of dimethyltransferases functioning on nucleotide-linked sugars (Burgie & Holden, 2008).

Beta-Glucosylation in Methymycin/Pikromycin Production

In Streptomyces venezuelae, the gene desR, part of the desosamine biosynthetic cluster, is hypothesized to be involved in a self-resistance mechanism through glycosylation/deglycosylation. This mechanism potentially activates the antibiotics from their dormant forms, highlighting the importance of post-synthetic modifications in antibiotic efficacy (Zhao et al., 2003).

Characterization of DesII

DesII, a radical S-adenosyl-L-methionine enzyme, is crucial in desosamine biosynthesis. This enzyme's purification and characterization shed light on its function and mechanism, especially in hydrogen atom transfer and deamination reactions. This understanding is vital for comprehending the biosynthesis of important macrolide antibiotics (Szu et al., 2009).

Molecular Architecture of DesI

DesI, a PLP-dependent aminotransferase involved in desosamine biosynthesis, is essential for the efficacy of macrolide antibiotics. Understanding DesI's structure, particularly its active sites, provides valuable information for developing new antibiotics and understanding the role of desosamine in drug efficacy (Burgie & Holden, 2007).

Manipulating Sugar Biosynthetic Machineries

Research has focused on altering the sugar structures and glycosylation patterns of natural products to modify their biological activities. By engineering the D-desosamine biosynthetic pathway, researchers have created new glycoforms, showing the potential for developing novel antibiotics through combinatorial biosynthesis (Thibodeaux & Liu, 2007).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2R,3R,4S,6R)-4-(dimethylamino)-6-methyloxane-2,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5-4-6(9(2)3)7(10)8(11)12-5/h5-8,10-11H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYWWAGVGBSJDL-ULAWRXDQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(O1)O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57794-18-0 | |

| Record name | beta-D-Desosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057794180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-DESOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN6AY7TCI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

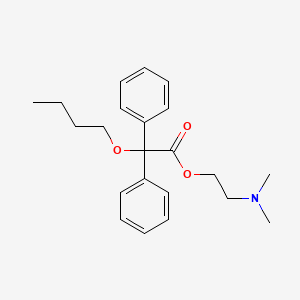

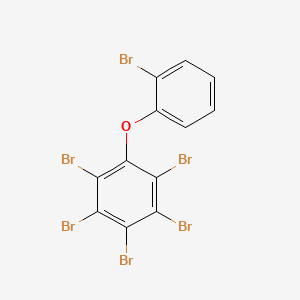

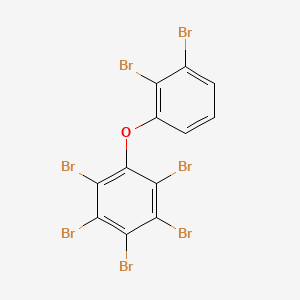

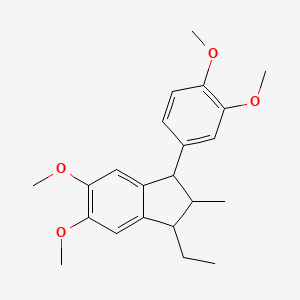

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one](/img/structure/B3061085.png)